molecular formula C11H23NO2 B13808106 4,4-Diethoxy-1,2-dimethylpiperidine

4,4-Diethoxy-1,2-dimethylpiperidine

Cat. No.: B13808106
M. Wt: 201.31 g/mol
InChI Key: MFBRNSXIMLHTEI-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1,2-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,2-dimethylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2-dimethylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxy-1,2-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Diethoxy-1,2-dimethylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-1,2-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4,4-Dimethylpiperidine: A closely related compound with similar structural features but lacking the ethoxy groups.

    4-Ethoxy-1,2-dimethylpiperidine: Another related compound with one ethoxy group instead of two.

Uniqueness: 4,4-Diethoxy-1,2-dimethylpiperidine is unique due to the presence of two ethoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4,4-diethoxy-1,2-dimethylpiperidine

InChI

InChI=1S/C11H23NO2/c1-5-13-11(14-6-2)7-8-12(4)10(3)9-11/h10H,5-9H2,1-4H3

InChI Key

MFBRNSXIMLHTEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCN(C(C1)C)C)OCC

Origin of Product

United States

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